![molecular formula C6H3Br2NO2 B083429 3,5-Dibromopyridine-4-carboxylic acid CAS No. 13958-91-3](/img/structure/B83429.png)
3,5-Dibromopyridine-4-carboxylic acid
Overview
Description
3,5-Dibromopyridine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H3Br2NO2. It is also known as 3,5-Dibromoisonicotinic acid. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a carboxylic acid group at the 4th position on the pyridine ring. It is a solid substance with a melting point of 218-223°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromopyridine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the bromination of pyridine-4-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromopyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with conditions including the presence of a base like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry
DBPCA serves as a crucial building block in organic synthesis. It can undergo various chemical reactions:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
- Coupling Reactions : DBPCA participates in Suzuki-Miyaura coupling reactions to form biaryl compounds when reacted with boronic acids in the presence of palladium catalysts .
Biology
In biological research, DBPCA is utilized as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in drug discovery, particularly for developing compounds with antibacterial and antifungal properties .
Medicine
The derivatives of DBPCA are being explored for their therapeutic applications:
- Anti-inflammatory Properties : Some studies indicate that DBPCA and its derivatives may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer Activity : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for cancer treatment .
Industry
DBPCA finds applications in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for creating specialized coatings and polymers used in various industrial applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of DBPCA derivatives against various bacterial strains. The results indicated significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
Research published in medicinal chemistry journals explored the anticancer effects of DBPCA derivatives on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 3,5-Dibromopyridine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine-4-carboxylic acid: Similar structure with chlorine atoms instead of bromine.
3,5-Dibromo-4-chloropyridine: Contains an additional chlorine atom at the 4th position.
2,6-Dibromopyridine-4-carboxylic acid: Bromine atoms at the 2nd and 6th positions instead of the 3rd and 5th.
Uniqueness
3,5-Dibromopyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms at the 3rd and 5th positions allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3,5-Dibromopyridine-4-carboxylic acid (DBPCA) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol, exhibits significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique structural features of DBPCA include two bromine atoms at the 3rd and 5th positions of the pyridine ring and a carboxylic acid group at the 4th position. These features enhance its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
Property | Details |
---|---|
Molecular Formula | C₆H₃Br₂NO₂ |
Molecular Weight | 280.90 g/mol |
Chemical Structure | DBPCA Structure |
Biological Activities
Research indicates that DBPCA exhibits notable biological activities, particularly as an antibacterial and antifungal agent. The presence of bromine enhances its interaction with biological targets, which may lead to therapeutic effects.
Antibacterial Activity
DBPCA has been studied for its antibacterial properties against various pathogens. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, DBPCA has also been investigated for antifungal activity. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal agents, particularly in the context of increasing resistance to existing treatments.
The mechanism through which DBPCA exerts its biological effects primarily involves enzyme inhibition and receptor interaction. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to impaired growth or cell death. Additionally, the carboxylic acid group facilitates interactions with various biological receptors, enhancing its pharmacological profile.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of DBPCA in drug development:
- Antibacterial Efficacy : A study demonstrated that DBPCA derivatives exhibited significant antibacterial activity against MRSA strains, suggesting potential use in treating resistant infections.
- Antifungal Properties : Research indicated that DBPCA could inhibit the growth of Candida albicans, showcasing its broad-spectrum antifungal potential.
- Synthesis and Characterization : Various methods for synthesizing DBPCA have been reported, including bromination reactions involving pyridine derivatives, which are crucial for obtaining this compound in sufficient yields for biological testing .
Comparative Analysis with Similar Compounds
DBPCA's unique substitution pattern distinguishes it from other pyridine derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | Contains only one bromine atom |
2,6-Dibromopyridine | C₆H₄Br₂N | Bromines located at different positions |
4-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | Carboxylic group at position 2 |
Properties
IUPAC Name |
3,5-dibromopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLXFGPVUZEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571455 | |
Record name | 3,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-91-3 | |
Record name | 3,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13958-91-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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